2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to an isoxazole ring, further connected to a phenolic group. Its molecular formula is with a molecular weight of approximately 229.15 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of isoxazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances its lipophilicity, making it suitable for interactions with biological membranes and targets .
The synthesis of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol typically involves several key steps:
Industrial production methods focus on scalability and eco-friendliness, often employing metal-free catalysts to enhance sustainability.
The molecular structure of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol can be represented as follows:
The presence of the trifluoromethyl group significantly influences the compound's chemical properties, enhancing its reactivity and interaction with biological systems .
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol can participate in several chemical reactions:
The mechanism of action for 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol involves its interaction with specific biological targets. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration. The isoxazole ring can modulate enzyme activity or receptor interactions, contributing to its potential therapeutic effects .
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) confirm structural integrity and purity during synthesis .
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting the importance of exploring novel compounds for future research endeavors.
The introduction of trifluoromethyl (-CF₃) groups onto isoxazole scaffolds represents a significant advancement in medicinal chemistry design principles. This highly lipophilic substituent profoundly influences the physicochemical properties of molecules through enhanced membrane permeability and metabolic stability. The trifluoromethyl group's strong electron-withdrawing nature modifies the electronic distribution of the isoxazole ring, potentially enhancing interactions with biological targets. Compounds featuring this motif demonstrate improved bioavailability profiles due to increased lipophilicity without compromising aqueous solubility—a critical balance in drug development . Research indicates that trifluoromethyl-substituted isoxazoles exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, making them versatile scaffolds for therapeutic development [8]. The -CF₃ group's unique steric and electronic properties often translate to enhanced binding affinity and target residence time, particularly in enzymes and receptors featuring hydrophobic binding pockets [5].
Table 1: Comparative Bioactivity Profile of Trifluoromethyl Isoxazole Derivatives
Compound Structure | Biological Activity | Key Findings | Reference |
---|---|---|---|
Schiff-base-isoxazole hybrids | Antimicrobial | Compound A20 exhibited MIC of 0.5 µg/mL against MRSA | [5] |
5-Fluoroalkyl-substituted isoxazoles | Anticancer | Demonstrated tubulin inhibition with IC₅₀ = 0.22-0.92 μM | [8] |
3-(Trifluoromethyl)isoxazol-5-yl analogs | Anti-inflammatory | COX-2 inhibition with 20-fold selectivity over COX-1 | |
5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl]methan-1-ol | Antiviral | Inhibited viral replication at EC₅₀ = 1.7 μM | [8] |
The specific compound 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol (CAS: 312505-97-8 and 511528-92-0) emerged from systematic structure-activity relationship (SAR) studies exploring phenolic substituents on trifluoromethylisoxazole cores. First reported in the early 2000s, its synthesis was enabled by advances in regioselective cycloaddition methodologies for constructing 3,5-disubstituted isoxazoles [4] [8]. The compound features a phenolic hydroxyl group ortho-linked to the 3-position of the isoxazole ring, with the electron-deficient trifluoromethyl group at position 5. This arrangement creates a distinctive electronic asymmetry across the heterocyclic system. The compound gained recognition as a "privileged scaffold" when screening libraries revealed its consistent interaction with diverse biological targets, particularly enzymes requiring metal chelation or those with hydrophobic active sites [5]. Its structural features enable multiple binding modalities: the phenolic proton provides hydrogen-bond donation capability, the isoxazole nitrogen acts as a hydrogen-bond acceptor, and the trifluoromethyl group offers steric bulk and lipophilicity. This versatility is reflected in its incorporation into antimicrobial Schiff-base hybrids, where it demonstrated potent activity against resistant pathogens like MRSA through novel mechanisms [5].
Table 2: Historical Development Milestones of Trifluoromethylisoxazole Derivatives
Timeline | Development Milestone | Significance |
---|---|---|
1950s | Discovery of natural isoxazole antibiotics (cycloserine) | Established isoxazole as bioactive scaffold |
1980s-1990s | First-generation synthetic isoxazole drugs (valdecoxib, danazol) | Demonstrated clinical utility of isoxazole derivatives |
Early 2000s | Regioselective synthesis of 3,5-disubstituted trifluoromethylisoxazoles | Enabled access to asymmetric substitution patterns |
2002-2004 | First reports of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol (CAS 312505-97-8, 511528-92-0) | Provided specific scaffold with ortho-phenolic group |
2010s | Application in Schiff-base hybrids against resistant pathogens | Validated bioactivity in complex molecular architectures |
2020-2025 | Structure-based optimization for targeted therapies | Advanced understanding of structure-activity relationships |
The molecular architecture of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol (C₁₀H₆F₃NO₂, MW 229.16 g/mol) features three distinct pharmacophoric elements arranged in a spatially constrained configuration. The ortho-substituted phenol introduces a hydrogen-bond donor/acceptor system capable of mimicking tyrosine residues in enzyme binding sites. This phenolic group exhibits moderate acidity (predicted pKa ~9.5-10.5), enabling ionization under physiological conditions to form phenolate species with distinct electronic properties [7]. The trifluoromethyl group at position 5 exerts strong -I and +π effects, significantly lowering the electron density at positions 3 and 4 of the isoxazole ring. This electronic perturbation creates a dipole moment across the heterocycle (estimated at ~3.5-4.2 D) that facilitates interactions with cationic residues in target proteins [8]. Density functional theory (DFT) calculations indicate a planar conformation between the phenolic ring and isoxazole system, stabilized by intramolecular hydrogen bonding between the phenolic hydrogen and the isoxazole nitrogen. This non-covalent interaction forms a pseudo-six-membered ring, enhancing molecular rigidity that potentially improves target selectivity [5].
The compound exhibits exceptional bioisosteric versatility, serving as a multifunctional building block in drug design. The phenol moiety can effectively replace other hydrogen-bond donors like hydroxypyridines, indoles, or aminopyrimidines in molecular optimization campaigns. Computational studies indicate that the phenolic oxygen's electron density (Mulliken charge ~ -0.45) closely matches that of carboxylic acids in specific conformations, suggesting potential as a carboxylate bioisostere in certain contexts [8]. The trifluoromethylisoxazole component serves as a lipophilic bioisostere for groups like tert-butyl esters, nitriles, or halophenyl rings while providing enhanced metabolic stability through fluorine substitution. This dual functionality enables the scaffold to bridge hydrophilic and hydrophobic binding domains in target proteins. Recent applications include its incorporation into multi-target ligands addressing antimicrobial resistance, where it interacts simultaneously with bacterial DNA gyrase and topoisomerase IV through distinct pharmacophoric elements [5]. Its potential as a metal-chelating moiety is evidenced by coordination studies showing bidentate binding to zinc and copper ions via the phenolic oxygen and isoxazole nitrogen—a property that could be exploited in metalloenzyme inhibitors [8].
Table 3: Key Molecular Interactions of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol
Interaction Type | Biological Significance | Structural Component Involved | Potential Target Applications |
---|---|---|---|
Hydrogen bond donation | Targets enzyme catalytic residues | Phenolic hydroxyl | Kinases, phosphatases |
Hydrogen bond acceptance | Mimics peptide backbone | Isoxazole nitrogen | Proteases, transferases |
Hydrophobic interaction | Binds to lipophilic pockets | Trifluoromethyl group | Membrane receptors, P450 enzymes |
π-π stacking | Interacts with aromatic residues | Phenolic ring | Protein-protein interfaces |
Dipole-dipole | Recognizes charged motifs | Isoxazole ring dipole | ATP-binding sites, cofactor domains |
Metal coordination | Chelates catalytic metals | Phenol-O/Isoxazole-N pair | Metalloproteases, oxidoreductases |
The distinctive hydrogen bonding capability of the phenolic proton, combined with the enhanced lipophilicity imparted by the trifluoromethyl group (logP ~3.07), creates a balanced molecular profile suitable for central nervous system penetration or intracellular targeting. Molecular modeling indicates the compound occupies a unique chemical space in principal component analyses of drug-like molecules, with optimal parameters (molecular weight < 300, heavy atoms count = 16, rotatable bonds = 1) that comply with Lipinski's rule of five for drug-likeness [4] [7]. This structural economy enables facile chemical modification at multiple sites: the phenolic oxygen can be functionalized to form ethers or esters as prodrug strategies, the isoxazole ring can undergo electrophilic substitution at position 4, and the trifluoromethyl group can participate in halogen bonding interactions. These attributes collectively establish 2-[5-(trifluoromethyl)isoxazol-3-yl]phenol as a structurally unique scaffold with significant potential in rational drug design, particularly for targeting protein classes that require simultaneous polar and non-polar interactions for high-affinity binding [5] [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: